Array ( [bid] => 1206766 )
4-Acetamido-2-aminobenzoic acid (also known as 4-acetamidobenzoic acid, N-acetyl-p-aminobenzoic acid, or PAAB) is a naturally occurring compound found in the fungus Baeospora myosura []. It can also be synthesized through various chemical reactions, commonly involving the acetylation of p-aminobenzoic acid [].
Research suggests that 4-acetamido-2-aminobenzoic acid might possess various biological activities, although the specific mechanisms and applications are still under investigation. Some potential areas of exploration include:
4-Acetamido-2-aminobenzoic acid, also known as 4-acetamidobenzoic acid, is an organic compound characterized by its benzoic acid structure with an acetamido group at the para position. Its molecular formula is , and it features both amine and carboxylic acid functional groups, making it a versatile compound in various chemical and biological applications. This compound has garnered attention due to its potential therapeutic properties and is often studied in the context of drug development and biochemical research .
Research has indicated that 4-acetamido-2-aminobenzoic acid exhibits various biological activities:
Various synthesis methods for 4-acetamido-2-aminobenzoic acid have been documented:
The applications of 4-acetamido-2-aminobenzoic acid span several fields:
Interaction studies involving 4-acetamido-2-aminobenzoic acid focus on its binding affinities with biological targets:
Several compounds share structural similarities with 4-acetamido-2-aminobenzoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Aminobenzoic Acid | Yes | Lacks acetyl group; primarily studied for analgesic effects. |
| Acetylsalicylic Acid | Yes | Contains an ester group; widely used as an anti-inflammatory drug (aspirin). |
| 3-Acetamidobenzoic Acid | Yes | Acetamido group at position three; different biological activities reported. |
| N-Acetyl-p-Aminobenzoic Acid | Yes | Similar structure; often used in dermatological formulations. |
These compounds highlight the diverse applications and potential therapeutic benefits associated with variations in functional groups and positions on the benzene ring.
4-Acetamido-2-aminobenzoic acid (CAS 43134-76-5) emerged as a structurally unique derivative of anthranilic acid during mid-20th-century investigations into aromatic amine functionalization. While its exact discovery timeline remains undocumented in public literature, early synthetic routes drew inspiration from acetylation techniques applied to aminobenzoic acids. For example, the acetylation of anthranilic acid (2-aminobenzoic acid) with acetic anhydride to form N-acetylanthranilic acid (CAS 89-52-1) was a well-established procedure by the 1950s. This method likely informed initial attempts to synthesize 4-acetamido-2-aminobenzoic acid by introducing acetamide groups at strategic positions on the benzene ring.
Early characterization efforts focused on its crystalline structure and solubility properties. The compound’s molecular formula (C₉H₁₀N₂O₃) and molecular weight (194.19 g/mol) were confirmed through elemental analysis and mass spectrometry. Its dual functional groups—an acetamido (–NHCOCH₃) and an amino (–NH₂) substituent—positioned it as a versatile intermediate for further derivatization.
4-Acetamido-2-aminobenzoic acid occupies a critical niche in heterocyclic synthesis due to its electronic and steric properties. The electron-withdrawing acetamido group at the para position relative to the carboxylic acid directs electrophilic substitution reactions to the ortho and meta positions, enabling regioselective modifications. This predictability has made it valuable in constructing:
The compound’s stability under acidic conditions further enhances its utility in multi-step syntheses. For instance, its resistance to hydrolysis at moderate temperatures allows its use in Friedel-Crafts acylations without protective-group strategies.
Initial synthetic routes relied on direct acetylation of 2,4-diaminobenzoic acid, but poor regioselectivity and side reactions limited yields. Advances in catalytic methods and solvent systems addressed these challenges:
Modern protocols emphasize sustainability. For example, patent CN104326928A describes a catalytic hydrogenation method using 5% Pd/C under mild conditions (1–2 MPa H₂, 60–70°C), achieving >95% yield. This contrasts with older nitration approaches requiring concentrated sulfuric acid and elevated temperatures.
4-Acetamido-2-aminobenzoic acid presents a distinctive molecular architecture characterized by a benzoic acid core substituted with both acetamido and amino functional groups [1]. The compound exhibits the molecular formula C₉H₁₀N₂O₃ with a molecular weight of 194.19 grams per mole [1] [2]. The structure features a benzene ring bearing a carboxylic acid group at position 1, an amino group at position 2, and an acetamido group at position 4 [25].
The molecular configuration demonstrates significant planarity characteristics, particularly in the arrangement of the carboxylic acid moiety relative to the benzene ring [10]. Crystallographic studies of the related 4-acetamidobenzoic acid monohydrate reveal that the carboxyl group maintains essential coplanarity with the benzene ring, with maximum deviation of only 0.033 Angstroms [10]. In contrast, the acetamide group exhibits a notable angular displacement of 20.52 degrees with respect to the benzene ring plane [10].
The compound possesses both hydrogen bond donor and acceptor capabilities through its multiple functional groups [34]. The amino group at position 2 and the acetamido group at position 4 provide hydrogen bonding sites that contribute to intermolecular interactions and crystal packing arrangements [10]. The carboxylic acid functionality adds additional hydrogen bonding potential, creating a multifunctional molecular platform [34].
Comprehensive crystallographic analysis has been conducted on the closely related compound 4-acetamidobenzoic acid monohydrate, providing valuable structural insights [10]. The crystal system adopts a monoclinic structure with space group P2₁/c [10]. The unit cell parameters demonstrate the following dimensions: a = 6.6712(13) Angstroms, b = 28.870(6) Angstroms, and c = 4.992(1) Angstroms [10]. The beta angle measures 100.01(3) degrees, resulting in a unit cell volume of 946.8(3) cubic Angstroms [10].
The crystallographic data reveals a calculated density of 1.383 megagrams per cubic meter with four formula units per unit cell [10]. X-ray diffraction measurements were performed at 293 Kelvin using molybdenum K-alpha radiation with a wavelength of 0.71073 Angstroms [10]. The refinement process achieved an R-factor of 0.040, indicating high-quality structural determination [10].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [10] |
| Space Group | P2₁/c | [10] |
| Unit Cell a | 6.6712(13) Å | [10] |
| Unit Cell b | 28.870(6) Å | [10] |
| Unit Cell c | 4.992(1) Å | [10] |
| Beta Angle | 100.01(3)° | [10] |
| Volume | 946.8(3) ų | [10] |
| Z | 4 | [10] |
| Calculated Density | 1.383 Mg m⁻³ | [10] |
| Temperature | 293 K | [10] |
| R-factor | 0.040 | [10] |
The crystal structure exhibits extensive hydrogen bonding networks involving classical oxygen-hydrogen to oxygen and nitrogen-hydrogen to oxygen interactions [10]. Additionally, weaker carbon-hydrogen to oxygen hydrogen bonds contribute to the three-dimensional supramolecular architecture [10]. These hydrogen bonding patterns link the organic molecules and water molecules of crystallization into a cohesive crystalline framework [10].
4-Acetamido-2-aminobenzoic acid possesses a definitive molecular formula of C₉H₁₀N₂O₃ [1] [25]. The compound exhibits a molecular weight of 194.19 grams per mole, as consistently reported across multiple chemical databases [1] [2]. The exact mass has been determined to be 194.069142 grams per mole, while the monoisotopic mass also measures 194.069142 grams per mole [1].
The Chemical Abstracts Service registry number for this compound is 43134-76-5, providing unambiguous identification [25]. The molecular structure incorporates nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms, reflecting the presence of the benzoic acid core with acetamido and amino substituents [1] [25].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [1] [2] |
| Exact Mass | 194.069142 g/mol | [1] |
| Monoisotopic Mass | 194.069142 g/mol | [1] |
| Chemical Abstracts Service Number | 43134-76-5 | [25] |
Specific melting and boiling point data for 4-acetamido-2-aminobenzoic acid are not readily available in the current literature [14]. Related compounds in the aminobenzoic acid family demonstrate varying thermal properties dependent on their substitution patterns [15]. The structurally similar 4-acetamidobenzoic acid exhibits a melting point range of 259-262 degrees Celsius with decomposition [15]. The closely related 2-aminobenzoic acid shows a melting point of 144-148 degrees Celsius [14].
Computational estimates for related acetamidobenzoic acids suggest boiling points in the range of 365-440 degrees Celsius at standard atmospheric pressure [15] [17]. These thermal properties reflect the influence of hydrogen bonding capabilities and molecular weight on the compound's phase transition temperatures [15].
Comprehensive density and solubility data specific to 4-acetamido-2-aminobenzoic acid remain limited in published literature [16]. The crystallographic analysis of the related monohydrate form provides a calculated density of 1.383 megagrams per cubic meter [10]. This value represents the solid-state density under crystalline conditions with incorporated water molecules [10].
Solubility characteristics can be inferred from the molecular structure, which contains both hydrophilic and hydrophobic regions [16]. The presence of the carboxylic acid group, amino functionality, and acetamido moiety suggests moderate water solubility due to hydrogen bonding capabilities [16]. The 2-aminobenzoic acid analog demonstrates moderate water solubility primarily attributed to the polar functional groups and their capacity for hydrogen bond formation with water molecules [16].
Infrared spectroscopic analysis of 4-acetamido-2-aminobenzoic acid reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure [11]. The compound exhibits typical carbonyl stretching vibrations associated with both the carboxylic acid and acetamido functionalities [11]. The acetamido group contributes distinct amide carbonyl absorption bands, while the carboxylic acid moiety produces characteristic carbon-oxygen stretching frequencies [11].
Spectroscopic data obtained using potassium bromide wafer technique demonstrates the compound's infrared signature [11]. The amino group present at position 2 of the benzene ring contributes nitrogen-hydrogen stretching and bending vibrations to the overall spectral profile [11]. Aromatic carbon-carbon stretching vibrations from the benzene ring system are also observable in the fingerprint region of the spectrum [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-acetamido-2-aminobenzoic acid through both proton and carbon-13 analyses [12] [24]. The aromatic protons of the benzene ring exhibit characteristic chemical shifts in the aromatic region of the proton nuclear magnetic resonance spectrum [12]. The acetamido methyl group appears as a distinct singlet in the aliphatic region, while the amino group protons may display variable chemical shifts depending on solvent and concentration conditions [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the acetamido group and the carboxylic acid functionality at characteristic downfield positions [12] [24]. The aromatic carbon atoms of the benzene ring system produce signals in the aromatic carbon region, with substitution patterns influencing the exact chemical shift values [12]. The methyl carbon of the acetamido group appears in the aliphatic carbon region of the spectrum [12].
Mass spectrometric analysis of 4-acetamido-2-aminobenzoic acid has been documented using high-resolution instrumentation including Q Exactive Orbitrap systems [21]. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the molecular weight of the compound [21]. Electrospray ionization techniques have been employed to generate both positive and negative ion modes for comprehensive structural characterization [21].
Fragmentation patterns in tandem mass spectrometry experiments provide structural confirmation through characteristic loss pathways [21]. The compound exhibits typical fragmentation behavior associated with acetamido and carboxylic acid functionalities [21]. Multiple spectral trees have been generated encompassing both first-generation and second-generation mass spectra to establish comprehensive fragmentation profiles [21].